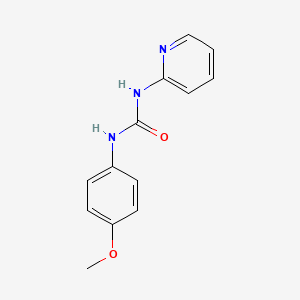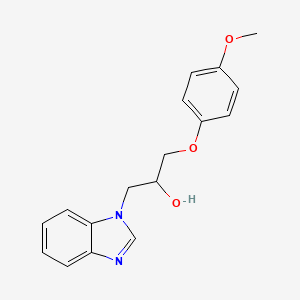![molecular formula C17H21N5OS B5229918 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine, also known as 2-IT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine involves its binding to the adenosine A2A receptor, where it acts as a competitive antagonist. This binding prevents the natural ligand, adenosine, from binding to the receptor and activating downstream signaling pathways. This blockade of the adenosine receptor system has been shown to have a range of physiological effects, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on the adenosine receptor system, 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine has been shown to have a range of other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of dopamine release in the brain, and regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine in scientific research is its selectivity for the adenosine A2A receptor, which allows for specific targeting of this receptor system. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for research on 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine, including further investigation of its effects on the adenosine receptor system and its potential therapeutic applications. Additionally, there is potential for the development of more potent and selective adenosine A2A receptor antagonists based on the structure of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine. Finally, further research is needed to fully understand the range of biochemical and physiological effects of this compound and its potential applications in a variety of research fields.
Synthesis Methods
The synthesis of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine involves a multi-step process that begins with the reaction of 2-isopropyl-4-methylphenol with ethyl bromide to form 2-(2-isopropyl-4-methylphenoxy)ethyl bromide. This intermediate is then reacted with sodium hydrosulfide to form the thiol compound, which is further reacted with 6-chloropurine to form the final product, 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine.
Scientific Research Applications
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine has been used in a variety of scientific research applications, including as a tool for studying the adenosine receptor system. This compound has been shown to be a potent and selective antagonist of the adenosine A2A receptor, which is involved in a range of physiological processes including cardiovascular function, neurotransmitter release, and inflammation.
properties
IUPAC Name |
8-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-10(2)12-8-11(3)4-5-13(12)23-6-7-24-17-21-14-15(18)19-9-20-16(14)22-17/h4-5,8-10H,6-7H2,1-3H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXZJBPWFJPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)


![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)